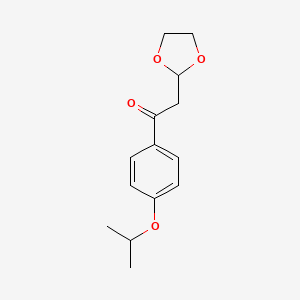
2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone
Vue d'ensemble
Description
2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone, also known as 1,3-dioxolane-2-ethanone or 2-ethanone-1,3-dioxolane, is a versatile organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 170°C and a molecular weight of 214.25 g/mol. The compound is often used as a reagent in organic synthesis, as a solvent, and as a starting material for other organic compounds.
Applications De Recherche Scientifique
Synthesis and formation of new vic-dioxime complexes
This research focuses on the synthesis of specific compounds involving 1,3-dioxolan derivatives and their formation into mononuclear complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II). The structures of these complexes vary with the type of metal ion, proposing octahedral, square planar, and tetrahedral geometries based on various spectroscopic and analytical techniques (Canpolat & Kaya, 2005).
Photoinitiated Alkylation
Synthesis of monoprotected 1,4-diketones via photoinduced alkylation
This study outlines a method for synthesizing monoprotected 1,4-diketones through a photoinduced alkylation process involving 2-substituted-1,3-dioxolanes and enones. The efficiency of the process varies depending on the structure of the enones used, with cyclic enones yielding better results compared to open-chain ketones (Mosca et al., 2001).
Mechanochemical Applications
Mechanochemistry of pharmaceuticals involving 1,3-dioxolan derivatives
The study examines the mechanochemical treatment of pharmaceuticals, particularly focusing on ibuprofen degradation. The process involves the use of 1,3-dioxolan derivatives and results in various degradation products, highlighting the potential of mechanochemistry in drug detoxification (Andini et al., 2012).
Chemical Reactions and Characterization
Reactions and characterizations of 1,3-dioxacyclanes
This research explores the chemical behavior of 1,3-dioxacyclanes in various reactions, offering insights into their reactivity and potential applications in synthetic chemistry. The study investigates different chemical reactions involving 1,3-dioxacyclanes, providing a foundation for further exploration of their utility in chemical synthesis (Raskil’dina et al., 2018).
Antimicrobial and Anti-inflammatory Properties
Synthesis and biological evaluation of compounds for anti-inflammatory and antimicrobial activities
Several studies have synthesized and evaluated the biological activities of compounds involving 1,3-dioxolan derivatives. These studies highlight the potential medicinal applications of these compounds, focusing on their anti-inflammatory and antimicrobial properties. The synthesis methods and biological evaluation processes offer insights into the therapeutic potential of these compounds (Rehman et al., 2022), (Mao et al., 2013), (Wanjari, 2020), (Singh et al., 2020).
Propriétés
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(4-propan-2-yloxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-10(2)18-12-5-3-11(4-6-12)13(15)9-14-16-7-8-17-14/h3-6,10,14H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBIHAGXZQMDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)-1-(4-isopropoxy-phenyl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1425863.png)
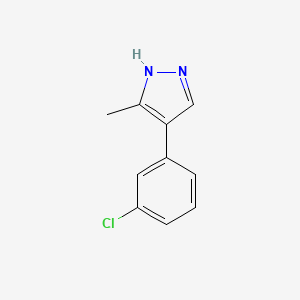
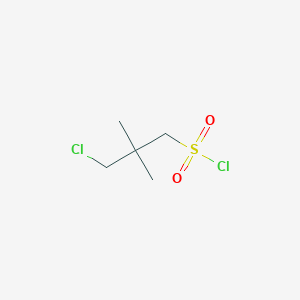
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1425869.png)
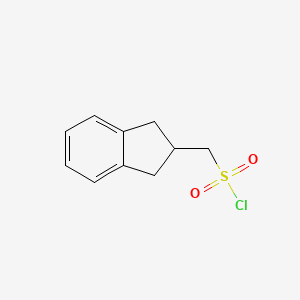
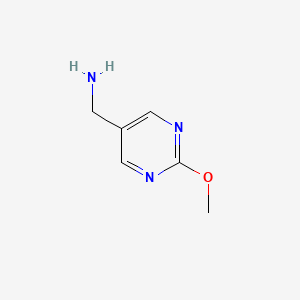
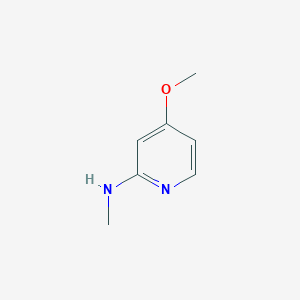
![2-Chloro-7-methoxybenzo[d]thiazole](/img/structure/B1425874.png)
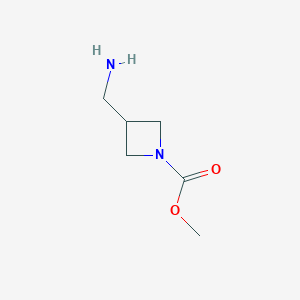
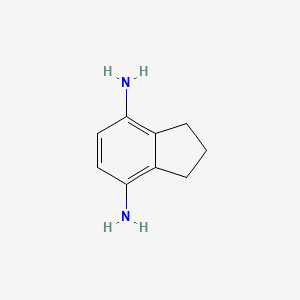
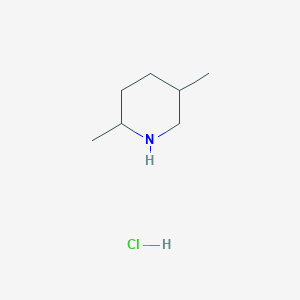
![4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid](/img/structure/B1425883.png)

![(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1425885.png)